molecular formula C12H21N3O B8108535 4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B8108535
M. Wt: 223.31 g/mol
InChI Key: FLRABWGGYSTWLQ-UHFFFAOYSA-N
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Description

4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a complex organic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of nitrogen atoms in the structure makes it a triazaspiro compound, which can have significant implications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone or aldehyde under acidic or basic conditions to form the spiro linkage. The allyl and methyl groups can be introduced through subsequent alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.

    1,4,9-Triazaspiro[5.5]undecan-3-one: Similar core structure but with variations in the position of functional groups.

Uniqueness

4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is unique due to the presence of the allyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific targets and modify its pharmacokinetic properties.

Properties

IUPAC Name

1-methyl-4-prop-2-enyl-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-3-8-15-10-9-14(2)12(11(15)16)4-6-13-7-5-12/h3,13H,1,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRABWGGYSTWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C12CCNCC2)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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